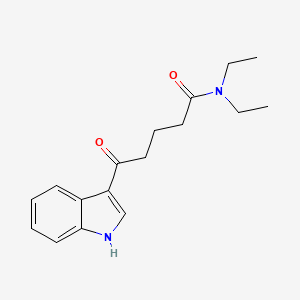

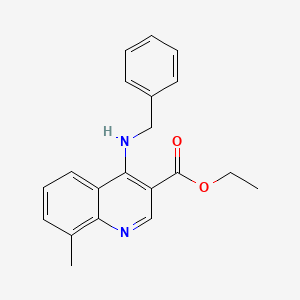

![molecular formula C21H21N3O B5516367 1-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol](/img/structure/B5516367.png)

1-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

- Benzimidazole-based compounds, similar to 1-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol, can be synthesized through condensation reactions. For example, a Brønsted acidic ionic liquid has been used as a catalyst for the synthesis of related compounds, providing excellent yields and demonstrating the versatility of the synthesis process (Shaterian & Hosseinian, 2015).

Molecular Structure Analysis

- The molecular structure of benzimidazole derivatives, closely related to this compound, has been extensively studied. Compounds like these have been characterized using analytical techniques such as X-ray crystallography, providing insights into their complex molecular architecture (Paul et al., 2015).

Chemical Reactions and Properties

- Benzimidazole derivatives often engage in various chemical reactions, demonstrating their reactivity and potential for diverse applications. For instance, their ability to bind DNA and exhibit cytotoxic effects against cancer cell lines highlights their reactive nature and potential in biological systems (Paul et al., 2015).

Physical Properties Analysis

- The physical properties of benzimidazole-based compounds depend on their specific molecular structure. Properties like solubility, melting point, and crystallinity can be influenced by minor changes in the molecular structure, which can be studied using techniques like NMR and mass spectrometry (Shaterian & Hosseinian, 2015).

Chemical Properties Analysis

- The chemical properties of these compounds, such as reactivity with different chemicals and stability under various conditions, are crucial for understanding their potential applications. Studies often focus on their interaction with other molecules and their stability under different environmental conditions (Paul et al., 2015).

科学的研究の応用

Synthesis and Biological Activity A series of new benzimidazole-containing compounds, including variations with propyl substitutions, have been synthesized and investigated for their DNA-binding abilities, cellular DNA lesion effects, and cytotoxicity against cancer cell lines. These studies underscore the compound's significant potential in cancer research, particularly in developing therapeutic agents targeting DNA interactions. The compounds demonstrated substantial in vitro cytotoxic effects against human lung, breast, and cervical cancer cell lines, with notable inhibitory effects on the proliferation of A-549 lung cancer cells. The apoptosis pathway and reactive oxygen species (ROS) generation studies further elucidate the compound's mode of action, highlighting its antiproliferative efficacy (Paul et al., 2015).

Catalysis and Synthesis The compound and its derivatives have been employed as intermediates in the synthesis of other complex molecules. Research demonstrates their role in facilitating the synthesis of benzothiazolylamino)methyl-2-naphthols using various catalysts, including Brønsted acidic ionic liquids and sodium dodecyl sulfate. These methods offer several advantages, such as simplicity, efficiency, and environmental friendliness, by providing high yields and employing green chemistry principles (Shaterian & Hosseinian, 2015). Furthermore, solvent-free conditions and the use of green catalysts like maltose in the synthesis process underscore the commitment to sustainable and eco-friendly chemical practices (Adrom et al., 2015).

作用機序

Target of Action

The compound “1-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol” belongs to the class of benzimidazole derivatives . Benzimidazole derivatives have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Mode of Action

The mode of action of benzimidazole derivatives is diverse and depends on the specific derivative and its biological activity. For instance, some benzimidazole derivatives inhibit the growth of bacteria or fungi, while others may interfere with inflammatory pathways or tumor growth

Biochemical Pathways

Benzimidazole derivatives can affect various biochemical pathways depending on their specific biological activity. For example, they may interfere with bacterial cell wall synthesis in the case of antibacterial activity, or they may inhibit key enzymes in inflammatory pathways in the case of anti-inflammatory activity

Result of Action

The result of the action of benzimidazole derivatives can vary widely, from the inhibition of bacterial or fungal growth to the reduction of inflammation or tumor growth

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-[[(1-propylbenzimidazol-2-yl)amino]methyl]naphthalen-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O/c1-2-13-24-19-10-6-5-9-18(19)23-21(24)22-14-17-16-8-4-3-7-15(16)11-12-20(17)25/h3-12,25H,2,13-14H2,1H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKZOPPXWPWGLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2N=C1NCC3=C(C=CC4=CC=CC=C43)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-[4-(1H-benzimidazol-1-ylacetyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5516284.png)

![N-[4-(cyanomethyl)phenyl]-2-(2,4-difluorophenoxy)acetamide](/img/structure/B5516289.png)

![N-[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5516304.png)

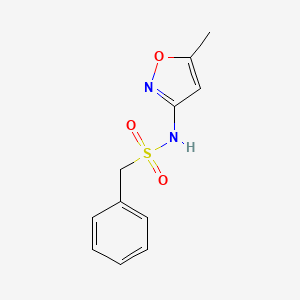

![4-[(diethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5516309.png)

![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5516322.png)

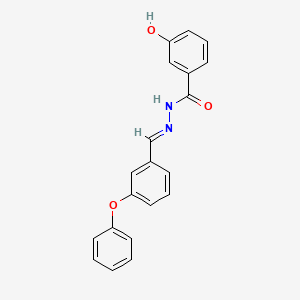

![2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5516330.png)

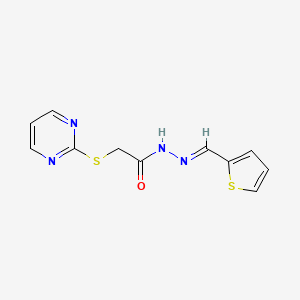

![3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate](/img/structure/B5516343.png)

![2-isopropyl-9-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516369.png)

![5-{[(2S)-2-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-3-(3-methoxyphenyl)-1H-pyrazole](/img/structure/B5516385.png)